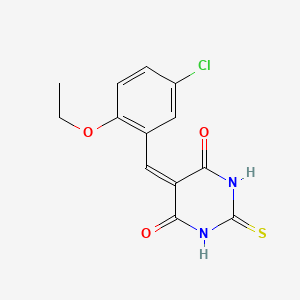![molecular formula C12H9ClN2S B5711180 6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5711180.png)
6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole (abbreviated as 4-Cl-PhIP) is a heterocyclic aromatic amine that is formed during the cooking of meat at high temperatures. It is a potent mutagen and carcinogen, and its presence in cooked meat has been linked to an increased risk of certain cancers, including colorectal, breast, and prostate cancers.
作用機序
The mechanism of action of 6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole involves the formation of reactive intermediates, including N-hydroxy-6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole and this compound-N2-oxide, which can react with DNA to form adducts. These adducts can cause mutations and other DNA damage, which can lead to cancer. In addition, this compound can also induce oxidative stress and inflammation, which can contribute to its carcinogenic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including inducing DNA damage, inhibiting DNA repair mechanisms, inducing oxidative stress and inflammation, and altering gene expression. These effects can contribute to the development of cancer and other diseases.
実験室実験の利点と制限
One advantage of using 6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole in lab experiments is that it is a well-characterized compound that has been extensively studied. This makes it a useful model compound for studying the mechanisms of action of heterocyclic aromatic amines. However, one limitation is that it is a potent mutagen and carcinogen, which can pose a risk to researchers working with the compound.
将来の方向性
There are several future directions for research on 6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole. One area of interest is the development of strategies to reduce the formation of this compound during cooking, such as modifying cooking methods or using additives. Another area of interest is the development of biomarkers for this compound exposure and the identification of individuals who may be at increased risk of cancer due to high levels of exposure. Finally, there is a need for further research on the mechanisms of action of this compound and other heterocyclic aromatic amines, as well as the development of strategies to prevent and treat cancers caused by these compounds.
合成法
6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole is synthesized by the reaction of 4-chloroaniline with 2-methylimidazole-1-thiol in the presence of a palladium catalyst. The reaction is carried out under high pressure and high temperature conditions, typically around 200°C and 1000 psi. The resulting product is purified by column chromatography and characterized by various spectroscopic techniques, including NMR, IR, and mass spectrometry.
科学的研究の応用
6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole has been extensively studied for its mutagenic and carcinogenic properties. It is commonly used as a model compound to study the mechanisms of action of heterocyclic aromatic amines in vitro and in vivo. In vitro studies have shown that this compound can induce DNA damage, including DNA adduct formation and strand breaks, in a variety of cell types, including human colon and breast cancer cells. In vivo studies have demonstrated that this compound can induce tumors in various organs, including the colon, liver, and mammary gland, in animal models.
特性
IUPAC Name |
6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2S/c1-8-6-15-7-11(14-12(15)16-8)9-2-4-10(13)5-3-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSQZUDPGREEHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2S1)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{3-[(4-methylphenyl)thio]propanoyl}pyrrolidine](/img/structure/B5711099.png)

![4-[(2-bromophenoxy)methyl]-N'-(3-furylmethylene)benzohydrazide](/img/structure/B5711118.png)


![4-{[(4-ethoxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5711139.png)



![3-(4-chlorobenzyl)-5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5711162.png)



